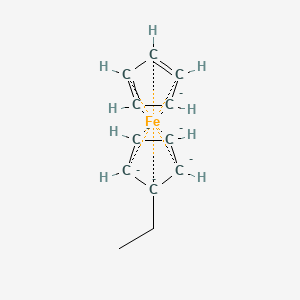
Cyclopentane;2-ethylcyclopenta-1,3-diene;iron
Description
Cyclopentane;2-ethylcyclopenta-1,3-diene;iron is a complex organometallic compound that combines cyclopentadiene, ethylcyclopentane, and iron
Properties
Molecular Formula |
C12H14Fe-6 |
|---|---|
Molecular Weight |
214.08 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ethylcyclopentane;iron |
InChI |
InChI=1S/C7H9.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H;/q-5;-1; |
InChI Key |
WGXMKSBGWZMUCA-UHFFFAOYSA-N |
SMILES |
CC[C-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |
Canonical SMILES |
CC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ethylcyclopentane;iron typically involves the reaction of cyclopentadiene with ethylcyclopentane in the presence of an iron catalyst. One common method is the Pauson-Khand reaction, which involves the cycloaddition of an alkyne, an alkene, and carbon monoxide in the presence of a cobalt catalyst to form a cyclopentenone . This reaction can be adapted to use iron as the catalyst, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;ethylcyclopentane;iron often involves the steam cracking of naphtha to produce cyclopentadiene, which is then reacted with ethylcyclopentane in the presence of an iron catalyst . The reaction conditions typically include high temperatures and pressures to ensure efficient conversion and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;2-ethylcyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentadienyl iron complexes.
Reduction: Reduction reactions can convert the compound into different iron-containing species.
Substitution: The compound can undergo substitution reactions where ligands attached to the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
Scientific Research Applications
Cyclopentane;2-ethylcyclopenta-1,3-diene;iron has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organometallic compounds and catalysts.
Biology: The compound’s unique properties make it useful in studying biological processes involving metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases that involve metal ion interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;ethylcyclopentane;iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron center can undergo redox reactions, coordinate with ligands, and participate in catalytic cycles. These interactions influence the compound’s reactivity and its ability to facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A precursor to cyclopenta-1,3-diene;ethylcyclopentane;iron, known for its use in the synthesis of cyclopentadienyl complexes.
Ethylcyclopentane: A hydrocarbon similar to cyclopentadiene but with different reactivity and applications.
Cyclopentane-1,3-dione: Another cyclic compound with distinct chemical properties and applications.
Uniqueness
Cyclopentane;2-ethylcyclopenta-1,3-diene;iron is unique due to its combination of cyclopentadiene and ethylcyclopentane ligands with an iron center. This combination imparts unique reactivity and properties that are not observed in the individual components or other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


